molecular formula C12H8BrN3 B1284478 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine CAS No. 904814-72-8

3-Bromo-2-phenylimidazo[1,2-a]pyrimidine

Cat. No.: B1284478
CAS No.: 904814-72-8
M. Wt: 274.12 g/mol
InChI Key: ADGMBHUSGZGHTE-UHFFFAOYSA-N
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Description

3-Bromo-2-phenylimidazo[1,2-a]pyrimidine is a heterocyclic compound with the molecular formula C12H8BrN3. It is a derivative of imidazo[1,2-a]pyrimidine, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine can be synthesized through a chemodivergent approach using α-bromoketones and 2-aminopyridines. The reaction involves a one-pot tandem cyclization/bromination process in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant . The cyclization to form the imidazo[1,2-a]pyrimidine ring is promoted by further bromination, and no base is required .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

    2-Phenylimidazo[1,2-a]pyrimidine: Lacks the bromine atom, which can affect its reactivity and biological activity.

    3-Chloro-2-phenylimidazo[1,2-a]pyrimidine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

Uniqueness: 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and can influence its biological activity .

Properties

IUPAC Name

3-bromo-2-phenylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGMBHUSGZGHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587677
Record name 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904814-72-8
Record name 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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